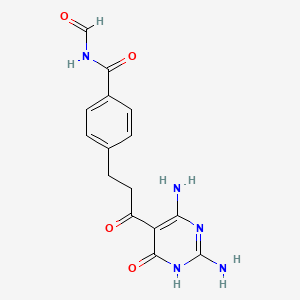
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-diamino-6-oxo-1,6-dihydropyrimidine with a suitable aldehyde to form an intermediate, which is then further reacted with a benzamide derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon (for hydrogenation reactions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide involves its interaction with specific molecular targets. In the context of its antiparasitic activity, the compound inhibits the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of Trypanosomatidae. By binding to the active site of the enzyme, the compound disrupts the folate metabolism pathway, leading to the inhibition of parasite growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzoic Acid: This compound shares a similar pyrimidine structure but differs in the substituents on the benzamide moiety.
N-(4-{[3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)propylcarbamoylmethylsulfanyl]acetyl)amino}phenyl)carbonyl]-L-glutamic acid: Another related compound with additional functional groups that enhance its biological activity.
Uniqueness
The uniqueness of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide lies in its specific structural features that confer distinct biological activities.
Propiedades
Fórmula molecular |
C15H15N5O4 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]-N-formylbenzamide |
InChI |
InChI=1S/C15H15N5O4/c16-12-11(14(24)20-15(17)19-12)10(22)6-3-8-1-4-9(5-2-8)13(23)18-7-21/h1-2,4-5,7H,3,6H2,(H,18,21,23)(H5,16,17,19,20,24) |
Clave InChI |
HWTHIVGJPGIWHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


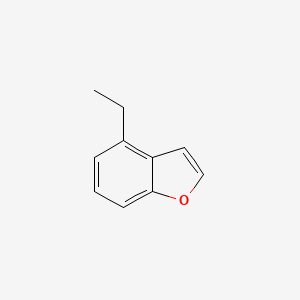

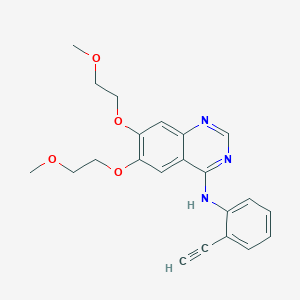
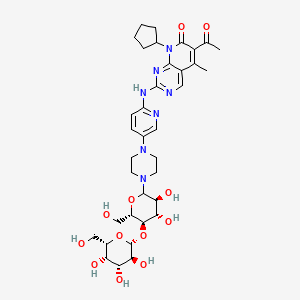
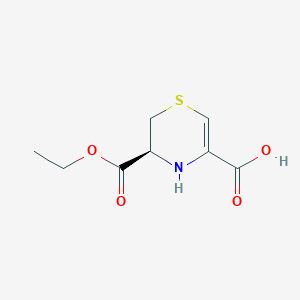
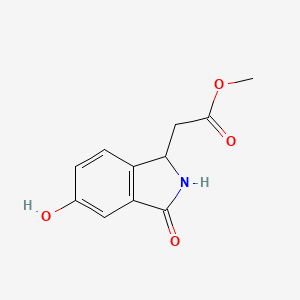

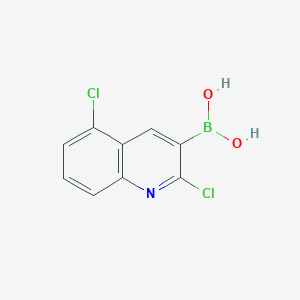

![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)

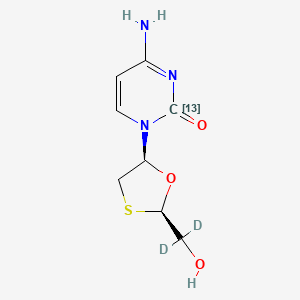
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
